6-Amino-2,3-dihydro-1,4

ROS detection neutrophil biology extracellular superoxide

6-Amino-2,3-dihydro-1,4-phthalazinedione (commonly known as Isoluminol or 4-Aminophthalhydrazide; CAS 3682-14-2) is a heterocyclic chemiluminescent compound with molecular formula C8H7N3O2, characterized by a phthalazine core bearing a 6-amino substituent. It serves as a key chemiluminescence amplifier in a wide range of in vitro immunoassays and reactive oxygen species (ROS) detection systems.

Molecular Formula C8H9NO3S
Molecular Weight 199.23 g/mol
Cat. No. B8560525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2,3-dihydro-1,4
Molecular FormulaC8H9NO3S
Molecular Weight199.23 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)C2=C(O1)C=CC(=C2)N
InChIInChI=1S/C8H9NO3S/c9-6-1-2-7-8(5-6)13(10,11)4-3-12-7/h1-2,5H,3-4,9H2
InChIKeyCFIWVFCPWCIZCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-2,3-dihydro-1,4-phthalazinedione (Isoluminol) – Essential Chemiluminescent Probe for Selective Extracellular ROS Detection


6-Amino-2,3-dihydro-1,4-phthalazinedione (commonly known as Isoluminol or 4-Aminophthalhydrazide; CAS 3682-14-2) is a heterocyclic chemiluminescent compound with molecular formula C8H7N3O2, characterized by a phthalazine core bearing a 6-amino substituent . It serves as a key chemiluminescence amplifier in a wide range of in vitro immunoassays and reactive oxygen species (ROS) detection systems . Unlike its closest structural analog luminol (5-amino isomer), isoluminol exhibits fundamentally different physicochemical properties—most notably higher hydrophilicity (ACD/LogP = -0.71 vs. luminol LogP = 0.19–0.38) [1]—which dictates its distinct membrane permeability, cellular compartment selectivity, and lack of interference with NADPH-oxidase activity [2][3]. These differences are not merely incremental but represent categorical distinctions that render simple substitution between these compounds scientifically unsound in experimental settings demanding compartment-specific ROS detection.

Why Isoluminol Cannot Be Replaced by Generic Chemiluminescent Substrates – Quantitative Differentiation from Luminol and ABEI


Isoluminol (6-amino isomer) and luminol (5-amino isomer) differ by only the position of the amino substituent on the phthalazine ring, yet this single positional change fundamentally alters three critical properties: (1) membrane permeability—luminol is membrane-permeable and enters cells, whereas isoluminol is membrane-impermeable and restricted to the extracellular compartment [1][2]; (2) enzyme interference—luminol, but not isoluminol, inhibits neutrophil NADPH-oxidase activity, directly confounding the very ROS production being measured [3]; and (3) chemiluminescence quantum efficiency—isoluminol's native quantum yield is approximately 10% that of luminol, but its 6-amino position uniquely permits chemical derivatization through the aryl amino group that enhances efficiency by a factor of ~10, while analogous substitution on luminol's 5-position markedly decreases its emission [4]. Furthermore, common isoluminol derivatives such as ABEI (N-(4-aminobutyl)-N-ethylisoluminol) provide distinct advantages in protein bioconjugation, achieving femtomolar detection limits [5]; however, ABEI requires multi-step activation for protein labelling, which isoluminol in its native form bypasses in simpler direct chemiluminescence immunoassays [6]. These quantitative and functional differences mean that the choice between isoluminol, luminol, and isoluminol derivatives must be governed by the specific experimental requirement rather than generic availability or cost.

Quantitative Differentiation Evidence: Isoluminol vs. Luminol, ABEI, and Acridinium Esters – Head-to-Head Data for Procurement Decisions


Membrane Permeability and Compartmental Selectivity: Isoluminol as an Extracellular-Specific Probe vs. Luminol

Isoluminol is categorically membrane-impermeable, whereas luminol freely permeates biological membranes [1]. In a direct head-to-head study using fractionated endosomes, isoluminol was classified alongside lucigenin as a membrane-impermeable probe, while luminol was confirmed as membrane-permeable [2]. This is driven by isoluminol's lower logP (-0.71) vs. luminol (0.19–0.38) and its reduced capacity to form intramolecular hydrogen bonds, which collectively restrict its membrane partitioning [3]. Consequently, isoluminol detects exclusively extracellular ROS in neutrophil assays; luminol signals reflect total (intracellular + extracellular) ROS production [4]. In a cigarette smoke extract study, phorbol ester-induced ROS measured by isoluminol chemiluminescence was reduced by 49% (p ≤ 0.001), while the luminol signal (reflecting both compartments) was reduced by 59% (p ≤ 0.0001), quantitatively demonstrating that the two probes report on different ROS pools [5].

ROS detection neutrophil biology extracellular superoxide

NADPH-Oxidase Assay Integrity: Isoluminol Does Not Inhibit the Target Enzyme, Unlike Luminol

Luminol directly inhibits the release of oxygen metabolites from human neutrophil NADPH-oxidase, whereas isoluminol shows no such inhibitory activity [1]. In a definitive head-to-head study, preincubation of neutrophils on aggregated IgG surfaces increased luminol's inhibitory effect, while isoluminol remained non-inhibitory under all conditions tested [2]. Notably, luminol had no effect in a cell-free NADPH-oxidase system, indicating it interferes specifically with the signal transduction pathway leading to oxidase assembly/activation in intact cells [3]. The authors of this comparative study explicitly recommend that isoluminol, not luminol, be used in future studies of phagocyte superoxide anion release [4].

NADPH oxidase assay phagocyte superoxide anion enzyme inhibition

Chemiluminescence Quantum Efficiency and Derivatization Potential: Isoluminol vs. Luminol Trade-offs

The native chemiluminescence quantum efficiency of isoluminol is approximately 10% of that of luminol [1]. However, this apparent disadvantage is context-dependent: substitution at isoluminol's 6-amino position (e.g., alkylation to produce ABEI) increases its quantum efficiency by a factor of ~10, bringing it to parity with or exceeding unsubstituted luminol [2]. Critically, analogous substitution at luminol's 5-amino position results in a conspicuous decrease in chemiluminescence efficiency, likely due to steric hindrance or intramolecular quenching [3]. This makes isoluminol the preferred scaffold for developing chemiluminescent protein labels and immunoassay tracers, where the aryl amino group serves as the functionalization handle [4]. A 2025 study demonstrated that isoluminol derivatives with terminal carboxyl groups achieve 97.5% purity (HPLC) of the NHS active ester and retain ~90% purity after 48 days at 25 °C in DMF, meeting the stability requirements for commercial immunoassay kits [5].

chemiluminescence quantum yield protein labelling immunoassay development

Direct Chemiluminescence Immunoassay (CIA) Performance: Isoluminol-Labeled Steroid Detection Sensitivity

Native isoluminol, without extended alkyl linkers, has been successfully employed as a direct chemiluminescent label in competitive heterogeneous immunoassays for steroid hormones [1]. In these assays, isoluminol-steroid conjugates achieved detection sensitivities ranging from 0.04 to 0.54 nmol/L, with intra-assay precision (%CV) between 10% and 16% [2]. For comparison, isoluminol derivatives with longer linkers (e.g., ABEI) can reach femtomolar detection limits (0.1 fmol for P-11-HS-ABEI) [3], but native isoluminol's simpler conjugation chemistry (direct acylation of the aryl amino group) offers a more straightforward workflow for laboratories that do not require ultra-trace sensitivity [4]. This positions native isoluminol as a cost-effective intermediate-sensitivity option relative to more complex isoluminol derivatives or acridinium ester systems.

steroid immunoassay chemiluminescence immunoassay clinical diagnostics estradiol, progesterone, estriol

Aqueous Solubility and Formulation Compatibility: Isoluminol in Alkaline Working Buffers

Isoluminol demonstrates practical solubility of 50 mg/mL in 2 M NH4OH, yielding a clear to slightly hazy solution . In sodium carbonate solution, it achieves near-complete transparency and dissolves up to 5.0% (w/v) in water . For DMSO-based stock solutions, solubility of ≥1.25 mg/mL (7.06 mM) is achievable using a co-solvent system (DMSO:PEG300:Tween-80:saline) [1]. By comparison, luminol requires similar alkaline conditions for dissolution but shows enhanced solubility in DMSO (≥30 mg/mL, 169.34 mM) . The key practical implication is that isoluminol's solubility profile aligns well with the alkaline pH (typically pH 8.5–9.5) required for the horseradish peroxidase-catalyzed chemiluminescence reaction, eliminating the need for pH adjustment steps that can introduce variability in luminol-based protocols where the working pH must be carefully titrated.

solubility formulation assay buffer compatibility chemiluminescence reagent

Electrochemiluminescence (ECL) Biosensing: Isoluminol as a Multi-Functional Signal Transducer

Isoluminol has been successfully integrated into advanced electrochemiluminescence (ECL) biosensing platforms. In a dual-signal ECL immunosensor for simultaneous detection of ovarian cancer markers CA125 and HE4, an Eu-MOF@Isoluminol system achieved detection limits of 0.37 pg/mL (CA125) and 1.58 pg/mL (HE4) with a linear response range spanning 0.005–500 ng/mL [1]. While direct head-to-head data vs. luminol in this specific ECL configuration are not available, the use of isoluminol in ECL is predicated on its electrochemical properties distinct from luminol . As a class-level observation, isoluminol is noted by Sigma-Aldrich as useful as an ECL biosensor and for rapid microbial detection , reflecting its versatility beyond simple chemiluminescence amplification. The 4-amino group of isoluminol provides an orthogonal functionalization site for ECL sensor fabrication without compromising the phthalhydrazide core's electroactivity.

electrochemiluminescence ECL biosensor cancer biomarker detection CA125, HE4

Optimal Application Scenarios for Isoluminol (6-Amino-2,3-dihydro-1,4-phthalazinedione) Based on Quantitative Evidence


Selective Extracellular ROS Quantification in Neutrophil and Phagocyte Studies

When the experimental objective is to distinguish between extracellularly secreted and intracellularly retained reactive oxygen species, isoluminol is the probe of choice because its membrane impermeability (LogP = -0.71) restricts detection to the extracellular compartment [1]. In parallel with luminol (which reports total ROS), isoluminol enables compartment-specific quantification [2]. This is essential for studies of neutrophil extracellular trap formation (NETosis), phagocyte respiratory burst, and drug screening for NADPH-oxidase modulators where extracellular superoxide is the primary endpoint. Critically, isoluminol does not inhibit NADPH-oxidase activity, unlike luminol, preserving assay integrity [3].

Direct Chemiluminescence Immunoassay (CIA) Development for Steroid Hormones

For clinical or research laboratories quantifying steroid hormones (estradiol, progesterone, estriol) in serum or saliva at nanomolar concentrations, native isoluminol provides a validated, simpler alternative to ABEI or acridinium ester labels. Direct isoluminol-steroid conjugates achieve detection sensitivities of 0.04–0.54 nmol/L with precision (%CV) of 10–16% [4]. The straightforward acylation chemistry at the aryl amino group eliminates the need for complex multi-step linker chemistry required for ABEI, reducing method development time and reagent costs while providing adequate sensitivity for most clinical steroid monitoring applications.

Chemiluminescent Protein Label Reagent Development via 6-Amino Derivatization

Isoluminol's unique advantage over luminol is that substitution at its 6-amino position enhances chemiluminescence quantum efficiency by approximately 10-fold, while analogous substitution on luminol markedly decreases emission [5]. This makes isoluminol the preferred core scaffold for synthesizing chemiluminescent protein labels, NHS-active esters, and isothiocyanate derivatives for bioconjugation. Recent advances demonstrate that isoluminol-based NHS esters (e.g., LM-3-NHS) achieve 97.5% purity and retain ~90% activity after 48 days at 25 °C, meeting commercial immunoassay kit stability requirements [6]. Laboratories synthesizing in-house chemiluminescent tracers should procure isoluminol rather than luminol as the starting material.

Electrochemiluminescence (ECL) Biosensor Construction for Cancer Biomarker Detection

For research groups developing ECL-based diagnostic platforms, isoluminol has been demonstrated as an effective signal transducer in sandwich-type immunosensors. The Eu-MOF@Isoluminol ECL system achieves detection limits of 0.37 pg/mL for CA125 and 1.58 pg/mL for HE4 across a linear range of 0.005–500 ng/mL [7]. Combined with isoluminol's noted utility in rapid microbial detection , this positions the compound as a versatile ECL probe for both clinical biomarker and pathogen sensing applications, particularly where the free 4-amino group facilitates covalent immobilization onto sensor surfaces.

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